methyl}-2-methyl-1H-indole CAS No. 618400-17-2](/img/structure/B2739964.png)
3-{[4-(2-fluorophenyl)piperazin-1-yl](pyridin-3-yl)methyl}-2-methyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{4-(2-fluorophenyl)piperazin-1-ylmethyl}-2-methyl-1H-indole is a complex organic compound that features a unique combination of indole, piperazine, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-(2-fluorophenyl)piperazin-1-ylmethyl}-2-methyl-1H-indole typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperazine Intermediate: The synthesis begins with the preparation of 4-(2-fluorophenyl)piperazine. This can be achieved through the reaction of 2-fluoroaniline with ethylene glycol in the presence of a dehydrating agent like phosphorus oxychloride.
Coupling with Pyridine: The piperazine intermediate is then coupled with 3-bromomethylpyridine under basic conditions, often using potassium carbonate as a base in a polar aprotic solvent like dimethylformamide (DMF).
Indole Formation: The final step involves the formation of the indole ring. This can be achieved through a Fischer indole synthesis, where the coupled intermediate is reacted with phenylhydrazine and an acid catalyst, such as hydrochloric acid, to form the indole structure.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques like crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{4-(2-fluorophenyl)piperazin-1-ylmethyl}-2-methyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, which may reduce any double bonds or nitro groups present in the molecule.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine) with iron(III) chloride as a catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced derivatives, such as amines from nitro groups.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
3-{4-(2-fluorophenyl)piperazin-1-ylmethyl}-2-methyl-1H-indole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating neurological and psychiatric disorders, such as depression and anxiety, due to its interaction with serotonin and dopamine receptors.
Biological Studies: The compound is used in studies to understand the binding mechanisms and effects on various neurotransmitter systems.
Pharmacological Research: It serves as a lead compound in the development of new drugs targeting central nervous system disorders.
Mechanism of Action
The mechanism of action of 3-{4-(2-fluorophenyl)piperazin-1-ylmethyl}-2-methyl-1H-indole involves its interaction with neurotransmitter receptors in the brain. It primarily targets serotonin (5-HT) and dopamine receptors, modulating their activity and thereby influencing mood and behavior. The compound’s structure allows it to fit into the receptor binding sites, either as an agonist or antagonist, depending on the specific receptor subtype.
Comparison with Similar Compounds
Similar Compounds
- 3-{4-(2-chlorophenyl)piperazin-1-ylmethyl}-2-methyl-1H-indole
- 3-{4-(2-bromophenyl)piperazin-1-ylmethyl}-2-methyl-1H-indole
Uniqueness
Compared to its analogs, 3-{4-(2-fluorophenyl)piperazin-1-ylmethyl}-2-methyl-1H-indole is unique due to the presence of the fluorine atom, which can significantly influence its pharmacokinetic properties, such as metabolic stability and membrane permeability. The fluorine atom can also enhance the compound’s binding affinity to certain receptors, making it a more potent therapeutic agent.
This detailed overview provides a comprehensive understanding of 3-{4-(2-fluorophenyl)piperazin-1-ylmethyl}-2-methyl-1H-indole, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-[[4-(2-fluorophenyl)piperazin-1-yl]-pyridin-3-ylmethyl]-2-methyl-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN4/c1-18-24(20-8-2-4-10-22(20)28-18)25(19-7-6-12-27-17-19)30-15-13-29(14-16-30)23-11-5-3-9-21(23)26/h2-12,17,25,28H,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKAQXZXTABKHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CN=CC=C3)N4CCN(CC4)C5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
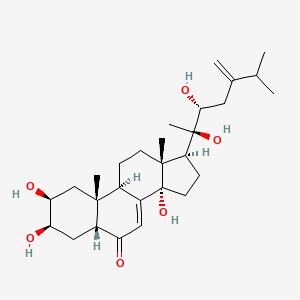
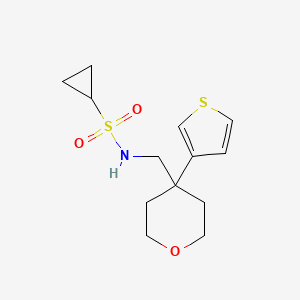
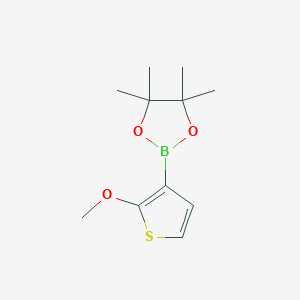
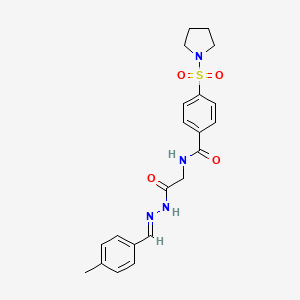
![2-{[1-(2-Methoxypyridine-3-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2739887.png)
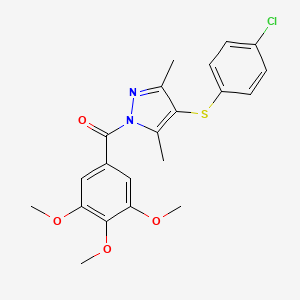
![2-Chloro-1-[(1R,6S,7S)-7-hydroxy-8,8-dimethyl-2-azabicyclo[4.2.0]octan-2-yl]ethanone](/img/structure/B2739889.png)
![N-methyl-N-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2739891.png)
![4-[3-(2-methylprop-2-enoyloxy)propoxy]benzoic Acid](/img/structure/B2739893.png)
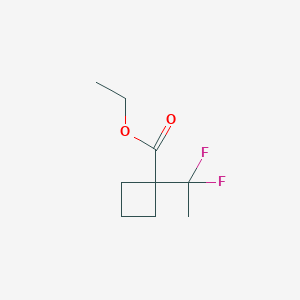
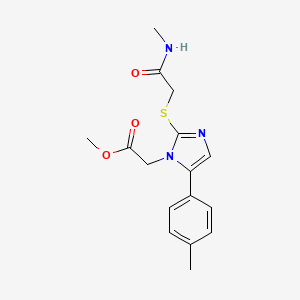
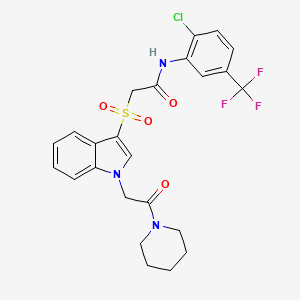
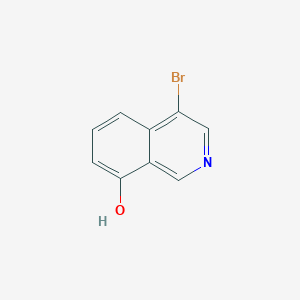
![(3Z)-1-benzyl-3-{[(2,4-dichlorophenyl)amino]methylidene}-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione](/img/structure/B2739904.png)
